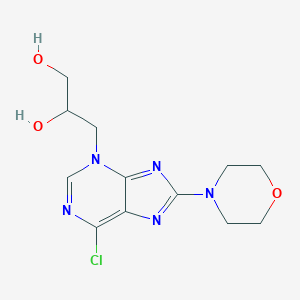
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol is a chemical compound that features a purine base with a morpholine ring and a chlorinated substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.
Chlorination: The purine core is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Morpholine Substitution: The chlorinated purine is reacted with morpholine under basic conditions to introduce the morpholine ring.
Propanediol Addition: Finally, the propanediol moiety is added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated position on the purine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorinated position.
科学研究应用
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Gefitinib: A tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another tyrosine kinase inhibitor with similar applications.
Lapatinib: Used in the treatment of breast cancer.
Uniqueness
3-(6-Chloro-8-morpholino-3H-purin-3-yl)propane-1,2-diol is unique due to its specific structural features, such as the combination of a purine base with a morpholine ring and a chlorinated substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H16ClN5O3 |
|---|---|
分子量 |
313.74g/mol |
IUPAC 名称 |
3-(6-chloro-8-morpholin-4-ylpurin-3-yl)propane-1,2-diol |
InChI |
InChI=1S/C12H16ClN5O3/c13-10-9-11(18(7-14-10)5-8(20)6-19)16-12(15-9)17-1-3-21-4-2-17/h7-8,19-20H,1-6H2 |
InChI 键 |
KWBAXCRGCVDNJM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(N=CN(C3=N2)CC(CO)O)Cl |
规范 SMILES |
C1COCCN1C2=NC3=C(N=CN(C3=N2)CC(CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















